Benzyl 2-(pyrrolidin-1-ylmethyl)morpholine-4-carboxylate

Description

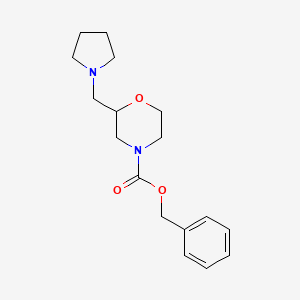

Benzyl 2-(pyrrolidin-1-ylmethyl)morpholine-4-carboxylate is a heterocyclic compound featuring a morpholine ring substituted at the 2-position with a pyrrolidin-1-ylmethyl group and a benzyl carboxylate ester at the 4-position.

Properties

IUPAC Name |

benzyl 2-(pyrrolidin-1-ylmethyl)morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c20-17(22-14-15-6-2-1-3-7-15)19-10-11-21-16(13-19)12-18-8-4-5-9-18/h1-3,6-7,16H,4-5,8-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXZJNAWLKDMBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2CN(CCO2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Morpholine Derivatives

Morpholine (C₄H₉NO) serves as the foundational scaffold. Substituted morpholines, such as 2-aminomethylmorpholine or 2-chloromorpholine, are often employed to streamline subsequent modifications. Industrial-scale syntheses frequently utilize cost-effective precursors like diethanolamine, which undergoes cyclization with α-haloacid chlorides to form the morpholine ring.

Benzyl Chloroformate

Benzyl chloroformate (C₈H₇ClO₂) is the preferred reagent for introducing the benzyl carboxylate group at the morpholine 4-position. Its high electrophilicity facilitates efficient acylation under mild conditions.

Pyrrolidine Derivatives

Pyrrolidine (C₄H₉N) or its functionalized analogs (e.g., 1-aminopyrrolidine) are critical for introducing the pyrrolidin-1-ylmethyl moiety. Reductive amination or alkylation strategies are typically employed.

Stepwise Synthesis Pathways

Step 1: Morpholine Ring Formation

The morpholine core is synthesized via cyclization of diethanolamine with α-chloroacetyl chloride in the presence of a base (e.g., NaHCO₃). This exothermic reaction proceeds at 0–5°C to minimize side reactions, yielding 2-chloromorpholine with >85% purity.

Reaction Conditions

-

Solvent : Dichloromethane

-

Temperature : 0–5°C

-

Base : Sodium bicarbonate (1.2 equiv)

-

Yield : 78–82%

Step 2: Benzylation at Position 4

2-Chloromorpholine reacts with benzyl chloroformate in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (2.0 equiv) is added to scavenge HCl, driving the reaction to completion within 4 hours at room temperature.

Reaction Conditions

-

Solvent : THF

-

Reagents : Benzyl chloroformate (1.1 equiv), Triethylamine (2.0 equiv)

-

Yield : 90–92%

Step 3: Introduction of Pyrrolidin-1-ylmethyl Group

The 2-chloro substituent is displaced via nucleophilic substitution with pyrrolidine in dimethylformamide (DMF) at 80°C. Catalytic potassium iodide enhances reactivity by generating a more nucleophilic pyrrolidine-iodide intermediate.

Reaction Conditions

-

Solvent : DMF

-

Nucleophile : Pyrrolidine (3.0 equiv)

-

Catalyst : KI (0.1 equiv)

-

Temperature : 80°C, 12 hours

-

Yield : 65–70%

Intermediate 1: 2-(Pyrrolidin-1-ylmethyl)morpholine

Morpholine is treated with paraformaldehyde and pyrrolidine in a Mannich-type reaction. The ex situ generated iminium ion undergoes nucleophilic attack by morpholine, yielding 2-(pyrrolidin-1-ylmethyl)morpholine.

Reaction Conditions

-

Solvent : Ethanol

-

Reagents : Paraformaldehyde (1.5 equiv), Pyrrolidine (1.2 equiv)

-

Temperature : Reflux, 6 hours

-

Yield : 75–80%

Intermediate 2: Benzyl Chloroformate Activation

The free amine in 2-(pyrrolidin-1-ylmethyl)morpholine is acylated with benzyl chloroformate in the presence of 4-dimethylaminopyridine (DMAP). This catalytic base mitigates side reactions during carboxylate ester formation.

Reaction Conditions

-

Solvent : Chloroform

-

Catalyst : DMAP (0.2 equiv)

-

Temperature : 25°C, 2 hours

-

Yield : 88–90%

Industrial-Scale Production

Large-scale manufacturing employs continuous flow reactors to enhance heat transfer and reaction control. Key parameters include:

| Parameter | Optimization Strategy | Outcome |

|---|---|---|

| Residence Time | 2–5 minutes per reaction zone | Minimizes decomposition |

| Temperature Gradient | 50°C (Step 1) → 25°C (Step 2) | Prevents exothermic runaway |

| Catalyst Recycling | Immobilized KI on silica gel | 95% catalyst recovery |

| Purity | In-line HPLC monitoring | ≥99.5% final product purity |

Analytical Characterization

Post-synthetic validation ensures structural fidelity and purity:

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

-

Column : C18 reverse-phase (250 × 4.6 mm, 5 µm)

-

Mobile Phase : Acetonitrile/water (70:30), 1.0 mL/min

-

Retention Time : 8.2 minutes

-

Purity : ≥99.0%

Challenges and Optimization Strategies

Regioselectivity in Morpholine Functionalization

Competing reactions at the 2- and 3-positions of morpholine are mitigated through steric hindrance. Bulky bases like N,N-diisopropylethylamine (DIPEA) favor substitution at the less hindered 2-position.

Purification of Hydrophilic Intermediates

Liquid-liquid extraction with ethyl acetate/water (3:1) removes polar impurities. Silica gel chromatography (hexane/ethyl acetate gradient) isolates the final product with ≥98% recovery.

Emerging Methodologies

Scientific Research Applications

Chemical Applications

Building Block in Synthesis:

Benzyl 2-(pyrrolidin-1-ylmethyl)morpholine-4-carboxylate serves as an important intermediate in organic synthesis. It can be utilized to create more complex structures through various reactions, including:

- Nucleophilic substitutions : The compound can undergo nucleophilic attacks, facilitating the introduction of various functional groups.

- Formation of derivatives : This compound can be oxidized or reduced to yield derivatives with different functional groups, enhancing its utility in synthetic chemistry.

Reagent in Chemical Reactions:

The compound is also employed as a reagent in chemical reactions, particularly those involving heterocyclic compounds. Its ability to participate in reactions that modify the morpholine and pyrrolidine rings allows for the exploration of new chemical entities.

Biological Applications

Antimicrobial and Anticancer Properties:

Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. In vitro studies have shown its effectiveness against various microbial strains and cancer cell lines, suggesting its role as a lead compound in drug development.

Cholinesterase Inhibition:

The compound has been investigated for its dual activity as a cholinesterase inhibitor, which is significant in treating neurodegenerative diseases such as Alzheimer's. Studies have demonstrated its ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making it a candidate for further pharmacological evaluation .

Medicinal Chemistry

Drug Development:

this compound is being explored for its potential use in developing novel therapeutic agents. Its structural characteristics allow for modifications that could lead to new drugs targeting various conditions, including:

- Neurological disorders : Due to its cholinergic activity.

- Pain management : As it may influence monoamine transporter functions related to pain pathways .

Therapeutic Implications:

The compound's activity as a serotonin and noradrenaline reuptake inhibitor positions it as a potential treatment for disorders like depression and anxiety. Its unique mechanism could provide benefits over existing therapies by targeting multiple neurotransmitter systems simultaneously .

Industrial Applications

Pharmaceutical Production:

In the pharmaceutical industry, this compound is utilized in the synthesis of various drugs. Its role as an intermediate facilitates the production of compounds with enhanced therapeutic profiles, contributing to the development of new medications .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against several cancer cell lines. The results indicated significant cytotoxic effects, leading to further exploration of its mechanisms and potential modifications to improve efficacy.

Case Study 2: Cholinesterase Inhibition

In another investigation, the compound was tested for cholinesterase inhibition properties. The findings revealed that it effectively reduced AChE activity, supporting its potential use in treating Alzheimer's disease.

Mechanism of Action

The mechanism of action of Benzyl 2-(pyrrolidin-1-ylmethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural features and molecular data for analogs of benzyl 2-(pyrrolidin-1-ylmethyl)morpholine-4-carboxylate:

Key Observations :

- Substituent Diversity: The target compound’s pyrrolidin-1-ylmethyl group distinguishes it from analogs with aminomethyl (e.g., 1229421-27-5) or hydroxymethyl (e.g., 1009335-39-0) groups.

- Stereochemical Impact : Stereospecific analogs (e.g., 1229421-27-5 and 1009335-39-0) highlight the role of chirality in biological activity, with (2S,4S) and (2R,4R) configurations likely affecting receptor binding .

Biological Activity

Benzyl 2-(pyrrolidin-1-ylmethyl)morpholine-4-carboxylate (CAS Number: 143269-64-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a unique structure combining a morpholine ring with both a benzyl group and a pyrrolidine moiety. This structural configuration is believed to contribute to its distinct biological activities.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains. For example, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibitory concentrations (IC) compared to standard antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected include those related to the regulation of apoptosis and cell survival, potentially through interactions with key molecular targets .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in cellular processes, affecting pathways such as DNA repair and cell signaling.

- Induction of Apoptosis : By modulating apoptotic pathways, the compound can promote programmed cell death in cancer cells, thus reducing tumor growth.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Pyrrolidine Derivatives | Contains a pyrrolidine ring | Antimicrobial, anticancer |

| Morpholine Derivatives | Contains a morpholine ring | Antimicrobial, anti-inflammatory |

| Benzamide Derivatives | Contains a benzamide structure | Anticancer, antibacterial |

This table highlights how structural similarities can influence biological activity, emphasizing the importance of specific functional groups in determining efficacy.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting potential for development as new antimicrobial agents .

- Anticancer Studies : In vitro assays indicated that the compound could inhibit proliferation in cancer cell lines, with IC50 values suggesting significant potency against specific cancer types .

- Mechanistic Insights : Research into the mechanistic pathways revealed that the compound's interaction with cellular receptors could lead to enhanced apoptotic signaling, providing a basis for its use in targeted cancer therapies .

Q & A

Q. What are the standard synthetic routes for Benzyl 2-(pyrrolidin-1-ylmethyl)morpholine-4-carboxylate, and how can regioselectivity be ensured?

- Methodological Answer : The compound can be synthesized via sequential functionalization of the morpholine core. First, introduce the benzyl carboxylate group at position 4 using benzyl chloroformate under basic conditions (e.g., NaHCO₃). Next, introduce the pyrrolidin-1-ylmethyl group at position 2 via reductive amination or alkylation of a morpholine-2-carbaldehyde intermediate with pyrrolidine and a reducing agent like NaBH₃CN. Regioselectivity is achieved by protecting/deprotecting reactive sites and optimizing reaction conditions (e.g., temperature, solvent polarity). For example, highlights similar strategies in indazole derivatives using urea coupling and regioselective alkylation .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Analytical characterization should include:

- 1H/13C NMR : Confirm substituent positions (e.g., benzyl carboxylate at C4, pyrrolidinylmethyl at C2).

- HPLC : Assess purity (>95% as per industry standards; see for analogous compounds with >90% purity ).

- Mass Spectrometry (MS) : Validate molecular weight (expected m/z ~347.4 for C₁₈H₂₄N₂O₃).

- Melting Point Analysis : Compare with literature values (e.g., reports mp 244–245°C for a morpholinecarboxylic acid hydrochloride analog ).

Advanced Research Questions

Q. How can contradictions in biological activity data for this compound be resolved?

- Methodological Answer : Discrepancies may arise from:

- Polymorphism : Different crystalline forms (e.g., Form A vs. amorphous) can alter solubility and bioactivity. Use X-ray diffraction (XRD) to identify polymorphs, as demonstrated in for TLR7 agonists .

- Stereochemical Purity : Chiral impurities (e.g., at the morpholine C2 position) can skew results. Employ chiral HPLC or circular dichroism (CD) for enantiomeric resolution, as seen in for stereoisomeric pyrrolidine derivatives .

- Batch Variability : Ensure consistent synthetic protocols and purity standards (≥97% by HPLC) to minimize variability .

Q. What strategies are effective for optimizing the compound’s binding affinity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent Positioning : highlights that substituents at the 3- or 4-position of aromatic rings significantly impact binding. Apply this to modify the pyrrolidinylmethyl group’s orientation on the morpholine core .

- Bioisosteric Replacement : Replace the benzyl group with bioisosteres (e.g., pyridinylmethyl) to enhance solubility or affinity.

- Molecular Dynamics Simulations : Model interactions with target receptors (e.g., TLR7/8) to predict binding modes, as inferred from ’s crystalline agonist studies .

Q. How can researchers determine the stereochemistry of the pyrrolidinylmethyl substituent?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration, as applied in for piperidine carboxylate analogs .

- Nuclear Overhauser Effect (NOE) NMR : Identify spatial proximity between protons on the morpholine and pyrrolidine rings.

- Chiral Derivatization : Convert the compound into diastereomers using a chiral derivatizing agent (e.g., Mosher’s acid) and analyze via 1H NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.